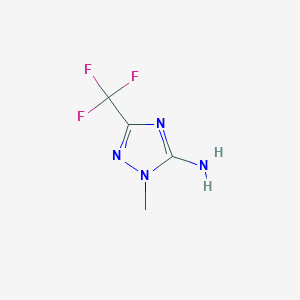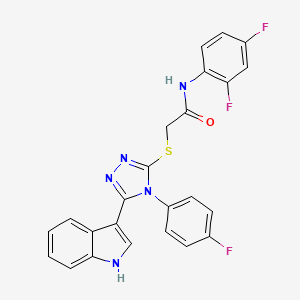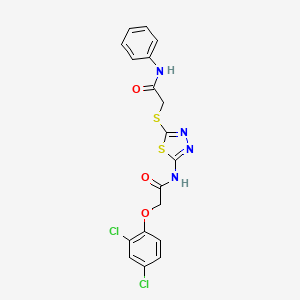
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it useful for a variety of purposes, including as a tool for studying biological systems and as a potential therapeutic agent. In
Scientific Research Applications
Anti-corrosion Applications The derivatives of 8-hydroxyquinoline, including azido-substituted compounds, have shown promising anti-corrosion properties for mild steel in acidic media. Their efficiency reaches up to 90% under certain conditions, indicating their potential as corrosion inhibitors. The effectiveness of these compounds is attributed to their adsorption on the metal surface, which is supported by electrochemical, gravimetric, and theoretical studies (Douche et al., 2020).
Antifungal and Anticancer Applications 8-Hydroxyquinoline derivatives, including those related to tetrahydroquinoline structures, have been investigated for their antifungal and anticancer activities. These compounds exhibit a broad spectrum of biological activities, making them potential candidates for drug development. For instance, tetrazolyl-substituted dihydroquinazolines, derived through Ugi-azide reactions, showed inhibition of breast cancer cells (Xiong et al., 2022). Additionally, 8-hydroxyquinoline derivatives have demonstrated significant antifungal activity, providing a basis for antifungal drug design (Pippi et al., 2017).
Metal Complexation and Sensing The metal chelation properties of 8-hydroxyquinoline and its derivatives, including azido-tetrahydroquinoline variants, are widely recognized. These properties facilitate the creation of metal complexes with interesting photoluminescence characteristics, as seen in Zn(II), Cd(II), and Hg(II) complexes (Paira et al., 2007). Moreover, azo 8-hydroxyquinoline benzoate compounds have been developed as selective chromogenic chemosensors for Hg^2+ and Cu^2+, showcasing the versatility of 8-hydroxyquinoline derivatives in sensing applications (Cheng et al., 2006).
Synthetic and Medicinal Chemistry The synthesis of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines, including azido derivatives, highlights the importance of these compounds in synthetic chemistry. These methodologies open pathways for the development of novel compounds with potential therapeutic applications (Uenishi & Hamada, 2002).
properties
IUPAC Name |
(8R)-8-azido-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRZQMSCHXLGEU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid, Mixture of diastereomers](/img/structure/B2597391.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2597393.png)
![3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-chloropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2597395.png)
![2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B2597396.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597398.png)

![N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2597401.png)
![4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B2597403.png)

![2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2597406.png)


